molecular formula C7H6BrF B074383 2-Bromo-4-fluorotoluene CAS No. 1422-53-3

2-Bromo-4-fluorotoluene

Cat. No.: B074383
CAS No.: 1422-53-3
M. Wt: 189.02 g/mol
InChI Key: SFGFOJPGCOYQJK-UHFFFAOYSA-N
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Description

2-Bromo-4-fluorotoluene is an organic compound with the molecular formula C₇H₆BrF. It is a derivative of toluene, where the hydrogen atoms at the second and fourth positions of the benzene ring are substituted by bromine and fluorine atoms, respectively. This compound is a colorless to light yellow liquid and is used as an intermediate in organic synthesis .

Mechanism of Action

Target of Action

2-Bromo-4-fluorotoluene is a chemical compound used in the preparation of meta-fluoro analog, (tris (5-fluoro-2-methylphenyl)phosphane, F-TOTP) .

Mode of Action

It’s known that it can be used in the preparation of f-totp , suggesting it may undergo reactions with other compounds to form new substances.

Result of Action

It’s known that it can be used in the preparation of f-totp , suggesting it may contribute to the properties of the resulting compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-4-fluorotoluene can be synthesized through several methods. One common method involves the bromination of 4-fluorotoluene. The reaction typically uses bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃) under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-fluorotoluene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2-Bromo-5-fluorotoluene
  • 4-Bromo-2-fluorotoluene
  • 2-Bromo-4-methylphenol

Comparison: 2-Bromo-4-fluorotoluene is unique due to the specific positioning of the bromine and fluorine atoms, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different reactivity patterns in substitution and coupling reactions, making it valuable for synthesizing specific target molecules .

Properties

IUPAC Name

2-bromo-4-fluoro-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF/c1-5-2-3-6(9)4-7(5)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFGFOJPGCOYQJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70161970
Record name 2-Bromo-4-fluorotoluene
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Molecular Weight

189.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1422-53-3
Record name 2-Bromo-4-fluorotoluene
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Record name 2-Bromo-4-fluorotoluene
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Record name 2-Bromo-4-fluorotoluene
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Record name 2-bromo-4-fluorotoluene
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Record name 2-Bromo-4-fluorotoluene
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Synthesis routes and methods I

Procedure details

A solution of 160 g of bromine in 60 ml of glacial acetic acid was added all at once to a solution of 110 g of 4-fluorotoluene in 40 ml of glacial acetic acid, to which 1.1 g of iron powder and 1.1 g of iodine had been added. The initially exothermic reaction was kept at 25° C. to 27° C., first by cooling with water and then with warm water. The mixture was subsequently stirred at the above temperature for 3 hours, the glacial acetic acid and unreacted 4-fluorotoluene were then distilled off in vacuo and a mixture consisting of 3-bromo-4-fluorotoluene (57%), 2-bromo-4-fluorotoluene (41.9%) and dibromo-4-fluorotoluene (1.1%) was subsequently distilled off under 20 mbars and between 65° C. and 85° C. 8 g of residue remained. The monobrominated isomers were separated by distillation on a column. 21.5 g of 2-bromo-4-fluorotoluene (boiling point: 176°-8° C. (normal pressure)) and 28.5 g of 3-bromo-4-fluorotoluene (boiling point 184°-5° C. (normal pressure)) were obtained.
Quantity
160 g
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reactant
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110 g
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60 mL
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40 mL
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1.1 g
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Synthesis routes and methods II

Procedure details

A solution of 160 g of bromine in 60 ml of glacial acetic acid was added, in the course of 3 hours, to a solution of 110 g of 4-fluorotoluene in 40 ml of glacial acetic acid, to which 1.1 g of iron powder and 1.1 g of iodine had been added. The initially exothermic reaction was kept at 25° C. to 27° C., first by cooling with water and then with warm water. The mixture was subsequently stirred at the above temperature for 8 hours, the glacial acetic acid and unreacted 4-fluorotoluene were then distilled off under normal pressure up to a temperature of 120° C. and a mixture consisting of 3-bromo-4-fluorotoluene (62%), 2-bromo-4-fluorotoluene (32%) and dibromo-4-fluorotoluene (5%) was subsequently distilled off under 20 mbars and between 65° C. and 85° C. 34 g of residue remained. The monobrominated isomers were separated by distillation on a column. 12.7 g of 2-bromo-4-fluorotoluene (boiling point: 176°-8° C. (normal pressure), nD20 : 1.5260) and 24.5 g of 3-bromo-4-fluorotoluene (boiling point: 184°-5° C., (normal pressure), nD20 : 1.5303) were obtained.
Quantity
160 g
Type
reactant
Reaction Step One
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
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Reaction Step One
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40 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How effective is 2-bromo-4-fluorotoluene as a reagent in Suzuki-Miyaura coupling reactions catalyzed by Pd nanoparticles on COOH-modified graphene?

A1: The research paper [] demonstrates that this compound effectively participates in Suzuki-Miyaura coupling reactions with 4-fluorophenylboronic acid when catalyzed by Pd nanoparticles supported on COOH-modified graphene (G-COOH-Pd-10). While the exact conversion rate for this compound is not specified, the research highlights the catalyst's versatility and good conversion rates achieved with various fluorinated aryl bromides, including this compound.

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